molecular formula C12H10N2O4S B8274334 4-(Pyridine-2-sulfonylamino)benzoic acid

4-(Pyridine-2-sulfonylamino)benzoic acid

Cat. No.: B8274334
M. Wt: 278.29 g/mol
InChI Key: OAFASENZWXKNJX-UHFFFAOYSA-N
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Description

4-(Pyridine-2-sulfonylamino)benzoic acid is a synthetic sulfonamide-based compound designed for research and development purposes. Its molecular architecture, which integrates a benzoic acid moiety linked via a sulfonamide group to a pyridinyl ring, makes it a scaffold of interest in medicinal chemistry. This structure is characteristic of a class of molecules investigated for their potential as protein-protein interaction inhibitors, particularly in the development of antiviral agents. Recent studies on structurally similar sulfonamido-benzoic acid derivatives have highlighted their significant value in antiviral research, specifically as inhibitors targeting the capsid proteins of enteroviruses such as Coxsackievirus B3 . These inhibitors are thought to bind to a novel pocket located between VP1-VP3 protomers on the virion surface, potentially disrupting viral attachment or uncoating and preventing infection . Researchers can utilize this compound as a key intermediate or building block for constructing more complex molecules. The sulfonamide and carboxylic acid functional groups provide reactive sites for further chemical modification, allowing for the creation of derivative libraries for structure-activity relationship (SAR) studies. Its application spans fragment-based drug design and biomolecular mimetics, following the trend of using such privileged structures in discovering new bioactive agents . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and adhering to their institution's chemical hygiene plans.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

4-(pyridin-2-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C12H10N2O4S/c15-12(16)9-4-6-10(7-5-9)14-19(17,18)11-3-1-2-8-13-11/h1-8,14H,(H,15,16)

InChI Key

OAFASENZWXKNJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridine-2-sulfonylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with pyridine-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridine-2-sulfonylamino)benzoic acid can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be targeted by nucleophiles, leading to substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical properties.

    Coupling reactions: The benzoic acid moiety can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoic acids with various functional groups replacing the sulfonyl group.

    Oxidation and reduction: Products vary depending on the specific conditions and reagents used, but can include oxidized or reduced forms of the original compound.

Scientific Research Applications

4-(Pyridine-2-sulfonylamino)benzoic acid has several applications in scientific research:

    Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-(Pyridine-2-sulfonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The benzoic acid moiety can also participate in binding interactions, contributing to the overall effect of the compound.

Comparison with Similar Compounds

4-(3-Chloroanilino)benzoic Acid

Structural Differences :

  • Substituent: The target compound has a pyridine-sulfonamide group, while 4-(3-chloroanilino)benzoic acid (CCDC 2280190) features a 3-chloroanilino group .
  • Conformation: The chloro-anilino derivative exhibits significant molecular distortion (dihedral angle: 34.66°) due to steric hindrance between aromatic rings, whereas the pyridine-sulfonamide group in the target compound may impose different torsional constraints .

Hydrogen Bonding :

  • Both compounds form acid-acid dimers via O—H···O interactions. However, the sulfonamide group in the target compound could introduce additional N—H···O/N hydrogen bonds, enhancing crystal packing complexity .

Sulfasalazine (Azopyrin)

Structural Differences :

  • Sulfasalazine (CAS 599-79-1) contains an azo linkage (-N=N-) between a pyridine-sulfonamide and a salicylic acid moiety, whereas the target compound directly links pyridine-sulfonamide to benzoic acid .

Functional Implications :

  • The azo group in sulfasalazine acts as a prodrug linker, enabling colon-specific drug release via bacterial reduction. The direct sulfonamide linkage in the target compound may improve metabolic stability but reduce tissue targeting .
  • UV/Vis absorption: Sulfasalazine has λmax at 355 nm due to the azo chromophore, while the target compound’s absorption profile would depend on the pyridine-sulfonamide conjugation .

Co-crystal of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide and Benzoic Acid

Structural Differences :

  • This co-crystal (1:1 ratio) combines a sulfonamide-pyrimidine derivative with free benzoic acid, whereas the target compound integrates both functionalities into a single molecule .

Hydrogen Bonding :

  • The co-crystal forms extended networks via sulfonamide N—H···O and acid O—H···O interactions. In contrast, the target compound’s intramolecular sulfonamide and acid groups may limit intermolecular bonding, affecting solubility and crystallinity .

4-Amino-2-sulfanylbenzoic Acid

Functional Differences :

  • This compound (CAS 78334-06-2) replaces the pyridine-sulfonamide group with a sulfanyl (-SH) substituent. The sulfhydryl group offers redox activity and metal-binding capabilities, absent in the target compound .

Crystallographic Tools :

  • Programs like SHELXL and Mercury are widely used for structure refinement and visualization in related compounds, suggesting their applicability for the target compound .

Q & A

Basic Questions

Q. What synthetic routes are recommended for 4-(Pyridine-2-sulfonylamino)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling pyridine-2-sulfonyl chloride with 4-aminobenzoic acid under basic conditions (e.g., in DMF with triethylamine). Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature (60–100°C), reaction time (6–24 hours), and stoichiometric ratios. Characterization of intermediates by TLC or HPLC ensures purity before proceeding to the final step. Post-synthesis, recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide N–H stretches near 3300 cm⁻¹, carboxylic acid O–H at 2500–3000 cm⁻¹).
  • NMR : ¹H NMR confirms aromatic proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm) and sulfonamide NH signals (δ 10–12 ppm). ¹³C NMR verifies carbonyl (C=O at ~170 ppm) and sulfonamide linkages.
  • UV-Vis : Monitors conjugation effects (e.g., π→π* transitions in aromatic systems at 250–300 nm).
    Cross-validation with X-ray crystallography (for solid-state structure) is recommended .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

  • Methodological Answer :

  • Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 298 K.
  • Structure Solution : Employ direct methods via SHELXS (for phase determination) or SIR97 (for automated solution of small-molecule structures) .
  • Refinement : Iterative cycles in SHELXL or WinGX, adjusting thermal parameters and validating with R-factor convergence (<0.08). Visualization tools like ORTEP-3 aid in interpreting anisotropic displacement parameters .

Advanced Questions

Q. How can discrepancies in crystallographic data (e.g., high R-factors or poor data-to-parameter ratios) be resolved?

  • Methodological Answer :

  • Data Quality Check : Ensure completeness (>95% for θ < 25°) and redundancy (≥4). Reject outliers using I/σ(I) > 2.0 thresholds.
  • Model Validation : Compare bond lengths/angles with similar sulfonamide structures (e.g., C–S bond ~1.76 Å, C–N ~1.32 Å). Use PLATON to check for missed symmetry or twinning .
  • Refinement Strategies : Apply restraints for disordered regions or anisotropic refinement for heavy atoms. Cross-validate with independent software (e.g., SIR97 vs. SHELXL) to identify systematic errors .

Q. What computational methods can elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-31G(d,p) are suitable for sulfonamide systems.
  • Electron Localization Function (ELF) : Map electron density to analyze sulfonamide and carboxylic acid interactions (e.g., hydrogen-bonding networks). Software like Multiwfn or AIMAll facilitates ELF analysis .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to study conformational stability.

Q. How can synthetic yield be optimized using response surface methodology (RSM)?

  • Methodological Answer :

  • Experimental Design : Use a central composite design (CCD) to evaluate factors like temperature, catalyst loading, and solvent polarity.
  • Statistical Analysis : Fit data to a quadratic model (ANOVA, p < 0.05) and identify optimal conditions via contour plots. For example, a study on benzoic acid derivatives achieved 70% yield by optimizing time (18 hours) and Et₃N equivalents (1.2) .
  • Validation : Replicate runs under predicted optimal conditions to confirm reproducibility (±5% error margin).

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms or protonation states?

  • Methodological Answer :

  • Solid-State NMR : Differentiates between keto-enol tautomers via ¹³C chemical shifts (e.g., carbonyl at ~170 ppm vs. enolic C–O at ~180 ppm).
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms sulfonamide S=O bonding (binding energy ~532 eV) and protonation states of pyridine nitrogen.
  • Variable-Temperature NMR : Monitors dynamic processes (e.g., NH proton exchange in DMSO-d₆) by analyzing line broadening at 25–80°C .

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